molecular formula C7H6KNO4 B8782967 Potassium 2-methoxy-4-nitrophenolate

Potassium 2-methoxy-4-nitrophenolate

Cat. No.: B8782967
M. Wt: 207.22 g/mol
InChI Key: ZTSLXIMJYOKQKX-UHFFFAOYSA-M
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Description

Potassium 2-methoxy-4-nitrophenolate (chemical formula: C₇H₅KNO₄) is a potassium salt derived from 2-methoxy-4-nitrophenol. This compound features a nitrophenol backbone substituted with a methoxy group at the 2-position and a nitro group at the 4-position, stabilized by potassium as a counterion. It is primarily utilized in biochemical research, particularly as a reagent in enzymatic assays and pH-sensitive applications due to its nitroaromatic structure, which allows for spectrophotometric detection .

Properties

Molecular Formula

C7H6KNO4

Molecular Weight

207.22 g/mol

IUPAC Name

potassium;2-methoxy-4-nitrophenolate

InChI

InChI=1S/C7H7NO4.K/c1-12-7-4-5(8(10)11)2-3-6(7)9;/h2-4,9H,1H3;/q;+1/p-1

InChI Key

ZTSLXIMJYOKQKX-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])[O-].[K+]

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 207.23 g/mol (calculated from constituent atoms).
  • Structure: Combines nitro (-NO₂) and methoxy (-OCH₃) groups on a phenolic ring.

Comparison with Structurally Similar Compounds

4-Nitrophenol Sodium Salt Dihydrate

  • Formula: NO₂C₆H₄ONa·2H₂O
  • Molecular Weight : 197.12 g/mol .
  • Key Differences :
    • Counterion : Sodium (Na⁺) vs. potassium (K⁺). Potassium salts generally exhibit higher solubility in polar solvents compared to sodium analogs.
    • Hydration : The sodium salt exists as a dihydrate, while the potassium derivative is typically anhydrous.
    • Thermal Stability : The sodium salt has a melting point >300°C , suggesting comparable thermal resilience for the potassium variant.
  • Applications : Both salts serve as chromogenic substrates in alkaline phosphatase assays, but the potassium form may offer enhanced solubility in aqueous buffers.

4-Nitroanisole (4-Methoxynitrobenzene)

  • Formula: C₇H₇NO₃
  • Molecular Weight : 153.14 g/mol .
  • Key Differences: Functional Groups: Lacks a phenolic -OH group, replaced by a methoxy (-OCH₃) group. Solubility: Lipophilic, with higher solubility in organic solvents (e.g., ethanol, DMSO) compared to the water-soluble potassium phenolate. Reactivity: Used as a precursor in organic synthesis (e.g., azo dye production), whereas the potassium salt is specialized for biochemical applications.

2-Nitroanisole

  • Formula: C₇H₇NO₃
  • Molecular Weight : 153.14 g/mol .
  • Key Differences :
    • Substitution Pattern : Nitro group at the 2-position vs. 4-position in the potassium salt. This alters electronic properties and reactivity.
    • Applications : Primarily employed in organic synthesis (e.g., explosives, agrochemicals), contrasting with the potassium salt’s role in analytical biochemistry.

Table 1: Comparative Analysis of Potassium 2-Methoxy-4-Nitrophenolate and Analogues

Property This compound 4-Nitrophenol Sodium Salt Dihydrate 4-Nitroanisole 2-Nitroanisole
Molecular Weight 207.23 g/mol 197.12 g/mol 153.14 g/mol 153.14 g/mol
Solubility High (aqueous) Moderate (aqueous, dihydrate) Low (organic) Low (organic)
Melting Point >250°C (estimated) >300°C 52–54°C 10–12°C
Primary Use Biochemical assays Enzymatic substrates Organic synthesis Explosives, dyes

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